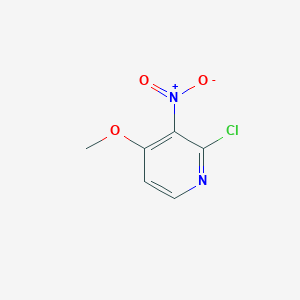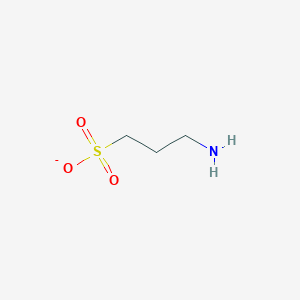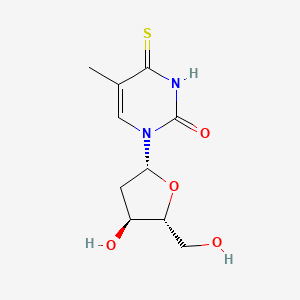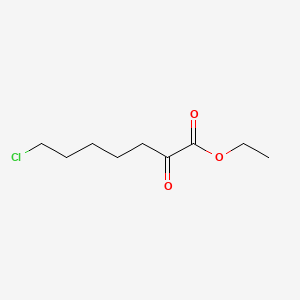
3-Éthyl-1H-1,2,4-triazole
Vue d'ensemble
Description
3-Ethyl-1H-1,2,4-triazole is a derivative of 1,2,4-triazole, a heterocyclic compound that contains two carbon atoms and three nitrogen atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including 3-Ethyl-1H-1,2,4-triazole, has been a topic of interest in recent years . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 3-Ethyl-1H-1,2,4-triazole, like other 1,2,4-triazole derivatives, includes three nitrogen atoms and two carbon atoms . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Applications De Recherche Scientifique
Découverte de médicaments
Les dérivés de 3-éthyl-1H-1,2,4-triazole ont été largement explorés dans la découverte de médicaments en raison de leurs propriétés thérapeutiques potentielles. Ils sont connus pour présenter un large éventail d'activités biologiques, notamment des effets antibactériens, antifongiques, antioxydants, antipaludiques et antileishmaniens . Le cycle triazole sert de structure de base dans de nombreux produits pharmaceutiques en raison de sa ressemblance avec la liaison peptidique.
Synthèse organique
En chimie organique, le 3-éthyl-1H-1,2,4-triazole est utilisé comme élément constitutif pour synthétiser diverses molécules complexes. Sa polyvalence dans les réactions chimiques permet la création de composés divers avec des applications potentielles dans différents domaines de la chimie .
Chimie des polymères
Le cycle triazole peut être incorporé dans les polymères pour améliorer leurs propriétés. Par exemple, les polymères contenant du triazole peuvent présenter une stabilité thermique, une résistance mécanique et une résistance chimique améliorées .
Chimie supramoléculaire
En raison de sa capacité à participer à des liaisons hydrogène et à se coordonner avec les métaux, le 3-éthyl-1H-1,2,4-triazole est utilisé dans les assemblages supramoléculaires. Ces structures ont des implications dans le développement de nouveaux matériaux et capteurs .
Bioconjugaison
Les triazoles sont souvent utilisés dans les techniques de bioconjugaison en raison de leur stabilité et de leur biocompatibilité. Ils peuvent relier des biomolécules entre elles ou les fixer à des surfaces sans perturber leur fonction .
Biologie chimique
En biologie chimique, les triazoles servent de sondes ou de modulateurs de systèmes biologiques. Ils peuvent être conçus pour interagir avec des enzymes ou des récepteurs spécifiques dans les cellules afin d'étudier ou d'influencer les processus biologiques .
Imagerie fluorescente
Certains composés triazoliques présentent des propriétés fluorescentes, ce qui les rend utiles pour les applications d'imagerie en recherche biologique. Ils peuvent être utilisés comme marqueurs pour visualiser les composants cellulaires ou suivre les molécules biologiques .
Science des matériaux
L'incorporation de cycles triazoliques dans les matériaux peut conduire au développement de nouveaux matériaux présentant des propriétés uniques telles qu'une conductivité ou une photoréactivité améliorées .
Mécanisme D'action
Target of Action
For instance, 1,2,3-triazole derivatives have been found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities . These enzymes play a crucial role in neurotransmission, and their inhibition can lead to various physiological effects.
Mode of Action
The triazole ring is known to interact with the amino acids present in the active site of various receptors, involving various interactions like electrostatic interaction, pi-anion interaction, hydrogen bonding, and van der waals interaction . This interaction can lead to changes in the receptor’s function, affecting the physiological processes it controls.
Biochemical Pathways
Triazole derivatives have been reported to exert anticancer effects through different modes of actions, including inhibition of enzymes such as carbonic anhydrases (cas), thymidylate synthase (ts), aromatase, tryptophan, 2,3-dioxygenase (tdo), vascular endothelial growth factor receptor (vegfr), and epidermal growth factor receptor (egfr), which play a role in the progression of cancer .
Pharmacokinetics
It is known that triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Triazole derivatives have been reported to have various pharmacological properties such as anticancer, antimicrobial, anti-inflammatory, antitubercular, anti-hiv, and antiviral effects .
Action Environment
It is known that triazole compounds are generally stable and inert, which allows them to maintain their activity in various environments .
Analyse Biochimique
Biochemical Properties
Triazoles, including 3-Ethyl-1H-1,2,4-triazole, are capable of binding in the biological system with a variety of enzymes and receptors . They act as an important pharmacophore by interacting at the active site of a receptor as a hydrogen bond acceptor and as a donor . Due to its polar nature, the triazole nucleus can increase the solubility of the ligand and significantly improve the pharmacological profile of the drug .
Cellular Effects
Triazole derivatives have been reported to exhibit antimicrobial and antioxidant activity . They have shown inhibitory activity against various microbial strains, suggesting that they may influence cell function by disrupting essential biological processes in these organisms .
Molecular Mechanism
The molecular mechanism of action of 3-Ethyl-1H-1,2,4-triazole is not well-studied. Triazole derivatives have been reported to interact with various biomolecules. For instance, they have been found to interact with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme . These interactions could potentially inhibit the enzyme’s activity, leading to antimicrobial effects .
Temporal Effects in Laboratory Settings
Triazoles are known for their stability, which makes them suitable for long-term studies .
Metabolic Pathways
Triazoles are known to interact with various enzymes and receptors, suggesting that they may be involved in multiple metabolic pathways .
Propriétés
IUPAC Name |
5-ethyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-2-4-5-3-6-7-4/h3H,2H2,1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIPHBYZUMQFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225058 | |
| Record name | 3-Ethyl-1,2,4(1H)-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7411-16-7 | |
| Record name | 3-Ethyl-1,2,4(1H)-triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007411167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-1,2,4(1H)-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 3-ethyl-1H-1,2,4-triazole-5(4H)-thione and its derivatives?
A: 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound with a five-membered ring containing three nitrogen atoms and a thione group. Research indicates that it exists predominantly in the thione tautomeric form in the solid state. [] Derivatives of this compound often involve substitutions at the 4-position of the triazole ring, typically with arylidene groups. For example, in one study, 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione was reacted with 2-methylbenzaldehyde to yield 3-Ethyl-4-[(E)-2-methylbenzylideneamino]-1H-1,2,4-triazole-5(4H)-thione. [] This derivatization strategy allows for the introduction of various functional groups and the exploration of their impact on the compound's properties.
Q2: How does the structure of 3-ethyl-1H-1,2,4-triazole-5(4H)-thione derivatives influence their crystal packing?
A: The crystal structures of these compounds are significantly influenced by the substituents on the triazole ring. Studies employing single-crystal X-ray diffraction reveal that these compounds can form diverse supramolecular architectures. For instance, in the crystal structure of 4-[(5-Bromo-2-hydroxybenzylidene)amino]-3-ethyl-1H-1,2,4-triazole-5(4H)-thione, researchers observed the formation of cyclic dimers through N—H⋯S hydrogen bonds. [] These dimers are further connected via weak π–π interactions between the benzene rings, highlighting the role of intermolecular interactions in the solid-state organization of these compounds.
Q3: Can 3-ethyl-1H-1,2,4-triazole-5(4H)-thione be used in the synthesis of other valuable compounds?
A: Yes, research demonstrates that 3-ethyl-1H-1,2,4-triazole-5(4H)-thione can act as a reagent in multicomponent reactions to generate structurally diverse molecules. A study illustrated its utility in a three-component reaction with triphenylphosphine and dialkyl acetylenedicarboxylates to synthesize phosphorus ylides. [] This reaction proceeds with high yields and provides access to highly functionalized phosphorus ylides, showcasing the potential of this triazole derivative in synthetic organic chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B1630758.png)



![N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine](/img/structure/B1630771.png)

![Methyl 2-([[3,5-di(trifluoromethyl)phenyl]sulfonyl]amino)-4-(methylthio)butanoate](/img/structure/B1630777.png)







